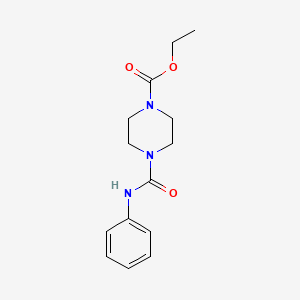

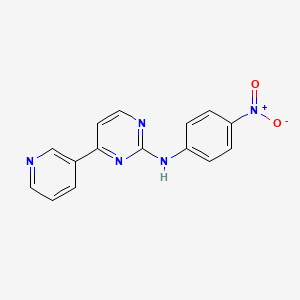

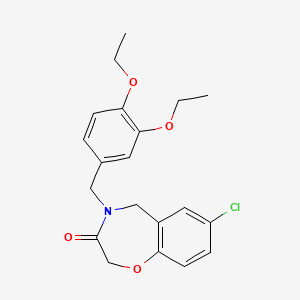

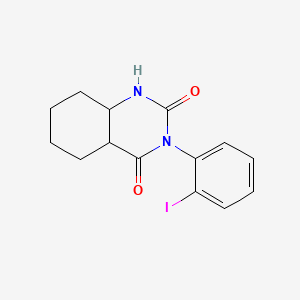

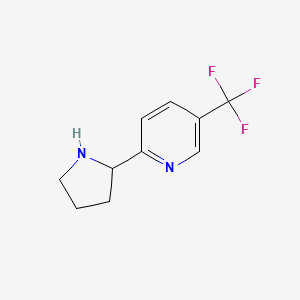

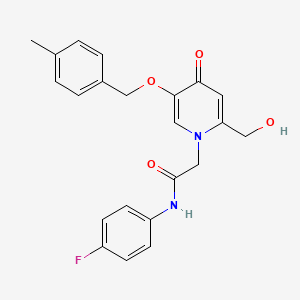

![molecular formula C13H9N3O2 B2952094 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 104202-16-6](/img/structure/B2952094.png)

3-(4-Nitrophenyl)imidazo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the following molecular formula: C₁₃H₉N₃O₂ . It belongs to the class of imidazo[1,5-a]pyridines, which are significant structural components found in various agrochemicals and pharmaceuticals . This compound exhibits intriguing properties due to its fused ring system and functional groups.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research. Various methodologies have been developed for its construction, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These synthetic routes allow convenient access to this important scaffold.

Applications De Recherche Scientifique

1. Photophysical Properties and Applications

The compound 3-(4-nitrophenyl)imidazo[1,5-a]pyridine, as a part of the ReL(CO)3Cl complexes, demonstrates notable structural and photophysical properties. These complexes, including the mentioned compound, display dual fluorescence in oxygen-free solutions, making them potential candidates for applications in fields like spectroscopy and fluorescence-based technologies (Garino et al., 2008).

2. Synthesis of Novel Scaffolds for Biological Activity Screening

In the realm of medicinal chemistry, this compound plays a role in the synthesis of new structures with potential biological activities. A study describes the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which provides rapid access to diverse molecular libraries for biological activity screening (Zhang et al., 2019).

3. Role in Antibacterial and Antimicrobial Activities

Research indicates that imidazo[1,5-a]pyridine-based compounds, including this compound, have been explored for their antimicrobial properties. A study showcases the synthesis and evaluation of such compounds, highlighting their potential in combating bacterial and fungal strains (Kumar et al., 2016).

4. Structural and Chemical Analysis

This compound also finds its use in structural and chemical analysis. Studies have been conducted to understand its crystalline structure and the chemical interactions it undergoes, which is crucial for the development of various chemical and pharmaceutical applications (Koudad et al., 2015).

5. Catalytic Activities and Chemical Reactions

Research has shown that derivatives of imidazo[1,5-a]pyridine, such as this compound, are effective in catalytic activities, particularly in reactions like the oxidation of catechol. These studies offer insights into the compound's potential in chemical synthesis and catalytic processes (Saddik et al., 2012).

6. Corrosion Inhibition

Interestingly, some derivatives of imidazo[1,2-a]pyridine, which might include this compound, have been studied for their corrosion inhibition properties. These studies highlight the compound's potential in protecting materials like steel from corrosion in acidic environments (Bouhrira et al., 2010).

Propriétés

IUPAC Name |

3-(4-nitrophenyl)imidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)13-14-9-12-3-1-2-8-15(12)13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQQHGNPRCWMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)

![N-benzyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2952019.png)

![1-(4-Allyl-2-methoxyphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2952020.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2952021.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2952022.png)

![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2952025.png)

![2-(2,4-difluorobenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2952028.png)

![2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2952034.png)